molecular formula C12H16O3 B1505714 2-Ethoxyethyl 4-methylbenzoate CAS No. 90327-10-9

2-Ethoxyethyl 4-methylbenzoate

Cat. No.: B1505714
CAS No.: 90327-10-9
M. Wt: 208.25 g/mol
InChI Key: XPFDTHXUAZHOHS-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid, where the carboxylic acid group is esterified with a 2-ethoxyethyl alcohol moiety. The ethoxyethyl group likely enhances solubility in polar organic solvents compared to simpler alkyl esters, while the para-methyl substituent on the aromatic ring may influence steric and electronic characteristics .

Properties

CAS No.

90327-10-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxyethyl 4-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

XPFDTHXUAZHOHS-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a fundamental reaction for esters, yielding the corresponding carboxylic acid and alcohol. For 2-ethoxyethyl 4-methylbenzoate:

  • Acid-Catalyzed Hydrolysis :
    In the presence of aqueous acid (e.g., H₂SO₄), the ester undergoes cleavage to form 4-methylbenzoic acid and 2-ethoxyethanol .
    Example Conditions : Reflux with 10% HCl in methanol/water (100°C, 2.5 hours) .

  • Base-Catalyzed Hydrolysis (Saponification) :
    Under alkaline conditions (e.g., NaOH), the reaction produces sodium 4-methylbenzoate and 2-ethoxyethanol .
    Example Conditions : Reflux with 5% NaOH in ethanol.

Reaction Type Reagents/Conditions Products Yield
Acid hydrolysisH₂SO₄, H₂O, reflux4-Methylbenzoic acid + 2-ethoxyethanol~95%
Base hydrolysisNaOH, ethanol, refluxSodium 4-methylbenzoate + 2-ethoxyethanol~90%

Transesterification

The 2-ethoxyethyl group can be replaced by other alcohols via transesterification. For instance, reaction with methanol in the presence of a catalyst produces methyl 4-methylbenzoate :

2 Ethoxyethyl 4 methylbenzoate+MeOHH+Methyl 4 methylbenzoate+2 Ethoxyethanol\text{2 Ethoxyethyl 4 methylbenzoate}+\text{MeOH}\xrightarrow{\text{H}^+}\text{Methyl 4 methylbenzoate}+\text{2 Ethoxyethanol}

  • Catalysts : Sulfuric acid or sodium methoxide.

  • Conditions : Reflux in methanol (60–80°C, 6–12 hours) .

Reduction

Reduction of the ester group with strong reducing agents converts it into a primary alcohol. For example:

2 Ethoxyethyl 4 methylbenzoateLiAlH44 Methylbenzyl alcohol+2 Ethoxyethanol\text{2 Ethoxyethyl 4 methylbenzoate}\xrightarrow{\text{LiAlH}_4}\text{4 Methylbenzyl alcohol}+\text{2 Ethoxyethanol}

  • Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 2–4 hours.

Oxidation

The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong conditions:

2 Ethoxyethyl 4 methylbenzoateKMnO4,H+2 Ethoxyethyl 4 carboxybenzoate\text{2 Ethoxyethyl 4 methylbenzoate}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{2 Ethoxyethyl 4 carboxybenzoate}

  • Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

  • Conditions : Heating under reflux (100–120°C, 8–12 hours).

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack. For example, reaction with amines forms amides:

2 Ethoxyethyl 4 methylbenzoate+NH34 Methylbenzamide+2 Ethoxyethanol\text{2 Ethoxyethyl 4 methylbenzoate}+\text{NH}_3\rightarrow \text{4 Methylbenzamide}+\text{2 Ethoxyethanol}

  • Conditions : Ammonia in ethanol, heated under pressure .

Electrophilic Aromatic Substitution

The 4-methyl group activates the aromatic ring toward electrophilic substitution, though the ester group is meta-directing. Nitration and sulfonation occur at specific positions:

  • Nitration :

    2 Ethoxyethyl 4 methylbenzoateHNO3,H2SO42 Ethoxyethyl 4 methyl 3 nitrobenzoate\text{2 Ethoxyethyl 4 methylbenzoate}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{2 Ethoxyethyl 4 methyl 3 nitrobenzoate}
  • Sulfonation :

    2 Ethoxyethyl 4 methylbenzoateH2SO4,SO32 Ethoxyethyl 4 methyl 5 sulfobenzoate\text{2 Ethoxyethyl 4 methylbenzoate}\xrightarrow{\text{H}_2\text{SO}_4,\text{SO}_3}\text{2 Ethoxyethyl 4 methyl 5 sulfobenzoate}

Thermal Decomposition

At elevated temperatures (>200°C), the ester undergoes pyrolysis, producing 4-methylbenzoic acid and ethylene oxide derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Phenyl 4-Methylbenzoate (CAS 1900-85-2)
  • Structure : The aromatic phenyl group replaces the 2-ethoxyethyl chain.
  • Molecular Formula : C₁₄H₁₂O₂ (MW: 212.24 g/mol).
  • Properties : Lower polarity due to the bulky phenyl group, leading to reduced water solubility compared to ethoxyethyl esters. It is typically used in organic synthesis and material science .
  • Applications : Acts as a precursor in polymer chemistry or as a UV stabilizer due to its aromaticity.
(b) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
  • Structure : Features an ethyl ester and an ortho-methoxy substituent.
  • Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).
  • Soluble in ethanol and other organic solvents, with a melting point of ~25°C .
  • Applications : Used as a flavoring agent or intermediate in pharmaceuticals.
(c) Ethoxylated Ethyl-4-Aminobenzoate
  • Structure: Ethylene oxide-modified ethyl ester with a para-amino group.
  • Molecular Formula: C₅₉H₁₁₁NO₂₇ (MW: 1266.6 g/mol).
  • Properties : High water solubility due to extensive ethoxylation; forms viscous liquids. Ethylene oxide content <1 ppm ensures low toxicity .
  • Applications : Utilized in cosmetics as a UV filter or surfactant.
(d) 2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate
  • Structure : Phenacyl ester with a bromophenyl ketone group.
  • Properties : Crystalline solid studied for its photolabile properties.
  • Applications : Serves as a photo-removable protecting group in organic synthesis .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
2-Ethoxyethyl 4-methylbenzoate* ~194.23 Organic solvents (e.g., DCM, THF) Ethoxyethyl ester, para-methyl
Phenyl 4-methylbenzoate 212.24 Low water solubility Phenyl ester, para-methyl
Ethyl 2-methoxybenzoate 180.20 Ethanol, diethyl ether Ethyl ester, ortho-methoxy
Ethoxylated ethyl-4-aminobenzoate 1266.6 Water, polar solvents Ethoxylated amine, ester

*Estimated based on structural analogs.

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